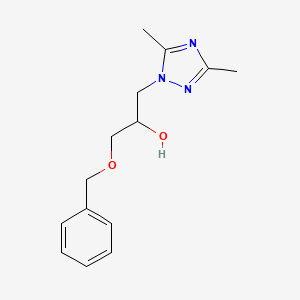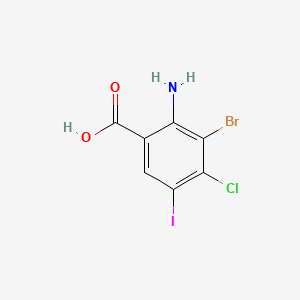
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is a halogenated aromatic compound with a complex structure It contains multiple halogen atoms (bromine, chlorine, and iodine) and an amino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable benzoic acid derivative, followed by the introduction of the amino group. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Halogenation Agents: Bromine, chlorine, and iodine sources are used for halogenation.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromo-3-iodobenzoic acid
- 2-Amino-4-chloro-5-iodobenzoic acid
- 2-Amino-3-bromo-5-iodobenzoic acid
Uniqueness
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and iodine atoms provides distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C7H4BrClINO2 |
|---|---|
分子量 |
376.37 g/mol |
IUPAC名 |
2-amino-3-bromo-4-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-5(9)3(10)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) |
InChIキー |
RQCHRGMNPYTZMT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1I)Cl)Br)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
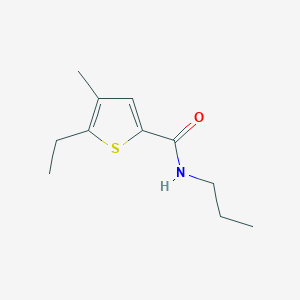
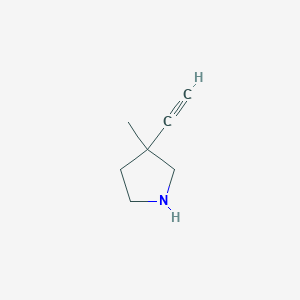
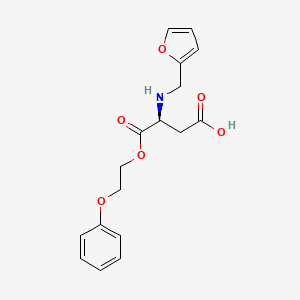


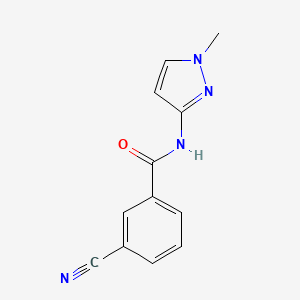
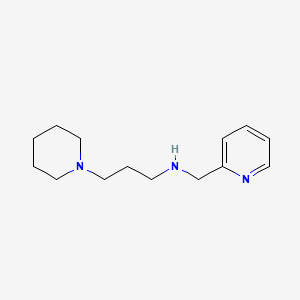

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

